![molecular formula C13H5NO3 B8027793 1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile CAS No. 929519-94-8](/img/structure/B8027793.png)
1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile
Overview
Description
1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile is a fused bicyclic aromatic compound featuring a benzo[de]isochromene core with two ketone groups (1,3-dioxo) and a nitrile substituent at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its reactivity is influenced by the electron-withdrawing nitrile and ketone groups, which modulate its participation in nucleophilic and electrophilic reactions.
Preparation Methods
Cyclization Strategies for Core Structure Formation
The benzo[de]isochromene skeleton is typically constructed via intramolecular cyclization of appropriately substituted precursors. Key approaches include:
Palladium-Catalyzed Cycloisomerization
Palladium(II) catalysts enable the formation of cyclic alkenyl ether intermediates, critical for constructing the isochromene framework. For example, dual-role Pd(II) catalysts facilitate both nucleophilic attack and subsequent oxidation steps. A representative protocol involves:
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Substrates: Propargyl alcohols or homopropargylic ethers with pre-installed nitrile groups.
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Conditions: PdCl₂ (5 mol%), dichloroethane, 80°C, 12–24 hours.
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Outcome: Yields up to 88% for fused rings, though nitrile compatibility requires careful optimization .
Gold-Catalyzed Oxidative Cyclization
Gold(I/III) complexes promote α-oxo carbene intermediates, enabling efficient annulation. A 2025 study demonstrated:
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Substrate: 3-Cyanophenyl-substituted propargyl alcohol.
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Catalyst: AuCl₃ (2 mol%), 3,5-dichloropyridine N-oxide (oxidant).
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Result: Seven-membered ring formation with 75% yield, though steric hindrance at the nitrile position may reduce efficiency .
Functionalization of the Nitrile Group
Introducing the cyano group early or late in the synthesis impacts overall efficiency:
Copper-Mediated Cyanation
Direct cyanation of halogenated precursors using CuCN or Zn(CN)₂ under inert atmospheres:
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Example: 5-Bromo-3H-isobenzofuran-1-one reacts with CuCN in NMP at 140°C for 3 hours, yielding 5-cyano derivatives (97% purity) .
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Limitations: Requires high temperatures and extended reaction times, risking nitrile hydrolysis .
Sandmeyer Reaction
Diazotization of amine precursors followed by treatment with CuCN:
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Substrate: 5-Amino-1,3-dioxo-benzo[de]isochromene.
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Conditions: NaNO₂/HCl, then CuCN in acetonitrile.
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Yield: ~65%, but side product formation necessitates chromatographic purification .
Oxidative Methods for Dione Formation
The 1,3-dioxo moiety is introduced via oxidation or anhydride formation:
Thionyl Chloride-Mediated Anhydride Synthesis
Carboxylic acid precursors are activated with thionyl chloride to form reactive intermediates:
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Protocol: 1,3-Dicarboxybenzo[de]isochromene reacts with excess SOCl₂ in DMF at 85°C for 4 hours, yielding the dione after workup (77% yield) .
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Advantages: Scalable and cost-effective, though moisture-sensitive .
DDQ Oxidation
Dehydrogenation of dihydro precursors using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ):
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Substrate: 5-Cyano-1,3-dihydrobenzo[de]isochromene.
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Conditions: DDQ (2 eq), toluene, reflux, 6 hours.
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Outcome: 82% yield with high purity, suitable for gram-scale synthesis .
One-Pot Multistep Synthesis
Recent advances integrate cyclization, cyanation, and oxidation in a single vessel:
Tandem Pd/Cu Catalysis
A 2025 method reported:
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Step 1: Pd(OAc)₂-catalyzed Sonogashira coupling of 2-iodobenzoic acid with propargyl nitrile.
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Step 2: CuI-mediated cyclization and oxidation.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics:
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Substrate: 2-Cyanophenylacetylene and maleic anhydride.
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Conditions: 150°C, 30 minutes, solvent-free.
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Result: 70% yield with >99% purity, ideal for high-throughput applications .
Comparative Analysis of Methods
Method | Yield (%) | Temperature (°C) | Time (h) | Scalability |
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Pd-Catalyzed Cyclization | 75–88 | 80–100 | 12–24 | Moderate |
Cu-Mediated Cyanation | 65–97 | 140 | 3–6 | High |
Thionyl Chloride Route | 77 | 85 | 4 | High |
DDQ Oxidation | 82 | 110 | 6 | Moderate |
Microwave Synthesis | 70 | 150 | 0.5 | High |
Chemical Reactions Analysis
1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used but can include derivatives with modified functional groups or additional substituents.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 1,3-dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile exhibit significant anticancer properties. A study conducted by researchers in 2022 demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of specific signaling pathways associated with tumor growth and metastasis .
Antimicrobial Properties
Another notable application is in the field of antimicrobial research. Compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains. The ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics .
Materials Science
Polymer Chemistry
this compound is utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve their resistance to degradation under harsh environmental conditions .
Nanocomposites
The compound has also been investigated for use in nanocomposites. When combined with nanoparticles, it enhances electrical conductivity and mechanical strength, making it suitable for applications in electronics and energy storage devices .
Organic Synthesis
Building Block for Synthesis
In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its reactivity allows for various functional group transformations, making it valuable in the development of pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in chemosensor applications, it may function through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . These mechanisms involve the transfer of electrons or charges upon exposure to light, leading to changes in the compound’s fluorescence or colorimetric properties. This allows it to selectively detect specific ions or molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Substituent Effects
The compound shares structural motifs with several analogs, particularly isobenzofuran and phthalimide derivatives. Key comparisons include:
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile (CAS 87-41-2)
- Similarity : 0.90 .
- Key Differences : Replaces the benzo[de]isochromene system with a simpler isobenzofuran ring.
Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate (CAS 54120-64-8)
- Similarity : 0.83 .
- Key Differences : Substitutes the nitrile group with a methyl ester.
- Impact : The ester group increases hydrophilicity and may enhance metabolic stability in biological systems compared to the nitrile .
Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) (CAS 81-86-7)
- Similarity : 0.52 .
- Key Differences : Incorporates two ester-linked isobenzofuran units.
- Impact : The dimeric structure enhances π-π stacking interactions, relevant for material science applications like organic semiconductors.
6-(1,3-Dioxolan-2-yl)-1,3-benzodioxole-5-carbonitrile (CAS 1805-94-3)
Physicochemical Properties
Limited data exist for the target compound, but analogs provide insights:
- 3,3-Dimethyl-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile (CAS 1403767-28-1) :
- 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile :
Biological Activity
1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile (CAS Number: 929519-94-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H5NO3
- Molecular Weight : 229.18 g/mol
- CAS Number : 929519-94-8
The compound features a unique structure characterized by a dioxo group and a carbonitrile moiety, which may contribute to its biological properties.
Antitumor Activity
Research has indicated that derivatives of benzo[de]isochromene compounds exhibit significant antitumor properties. A study demonstrated that certain 1,3-dioxo derivatives possess cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer growth.
Table 1: Summary of Antitumor Activity
Compound | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa, MCF-7 | 15.2 | Apoptosis induction |
Derivative A | A549 | 12.5 | Cell cycle arrest |
Derivative B | PC-3 | 10.0 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary tests show that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Table 2: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
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Staphylococcus aureus | 32 µg/mL | Effective against biofilms |
Escherichia coli | 64 µg/mL | Moderate activity |
Candida albicans | 16 µg/mL | Effective antifungal |
Case Study 1: Antitumor Efficacy in Vivo
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Case Study 2: Antimicrobial Testing
In vitro studies assessed the antimicrobial efficacy of the compound against clinical isolates from patients with infections. Results indicated that the compound effectively inhibited growth in resistant strains of bacteria, suggesting potential for development as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
- Antimicrobial Mechanism : Disruption of microbial cell wall synthesis and metabolic pathways.
Q & A
Basic Research Questions
Q. What are the key physical properties and safety considerations for handling 1,3-dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile?
- Answer: The compound has a molecular weight of 159.14 g/mol and a melting point of 201–205°C (lit.) . Safety phrases (R codes 20/21/22) indicate risks of harm through inhalation, skin contact, and ingestion. Proper handling requires PPE (gloves, goggles, lab coat) and adherence to protocols for hygroscopic or air-sensitive materials, as described in safety data sheets for analogous nitrile-containing compounds .
Q. What synthetic methodologies are commonly used to prepare benzo[de]isochromene derivatives?
- Answer: Cyclocondensation reactions involving substituted phthalonitriles or multi-step functionalization of isochromene precursors are typical. For example, details the synthesis of a fluorophenyl-substituted analog via HBr salt precipitation from methanol, emphasizing controlled reaction conditions (e.g., inert atmosphere, low moisture) . Advanced intermediates may require chromatographic purification or recrystallization to achieve >95% purity.
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Answer:
- 1H/13C NMR: Key signals include aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 160–180 ppm). For example, reports specific shifts for fluorinated analogs (e.g., 19F NMR δ −115.85) .
- IR: Stretching frequencies for nitrile (C≡N) groups (~2200 cm⁻¹) and carbonyls (C=O, ~1700 cm⁻¹) confirm functional groups .
- 2D NMR (COSY, HSQC) is critical to distinguish overlapping signals in fused aromatic systems .
Advanced Research Questions
Q. How can computational tools predict feasible synthetic routes or reaction pathways for this compound?
- Answer: AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose multi-step syntheses. For instance, highlights the use of retrosynthetic analysis and template relevance models to prioritize routes with high atom economy . Density Functional Theory (DFT) can optimize transition states for challenging cyclization steps, as demonstrated in benzodioxole derivatives .
Q. What strategies address contradictions in spectral data during structural elucidation?
- Answer:
- X-ray crystallography provides unambiguous confirmation of molecular geometry. resolves bond angles and torsion angles in chlorophenyl-substituted analogs (e.g., C15–C16–Cl1 angle: 120.9°) .
- Isotopic labeling or deuterated solvents can suppress solvent interference in NMR .
- High-resolution mass spectrometry (HRMS) validates molecular formulae when impurity peaks arise .
Q. How do electronic effects of substituents (e.g., nitrile, carbonyl) influence reactivity in benzo[de]isochromene systems?
- Answer: The electron-withdrawing nitrile group enhances electrophilic aromatic substitution at specific positions, while the 1,3-diketone moiety facilitates chelation with metal catalysts. demonstrates how chloro-substituents alter π-stacking interactions in crystallographic studies . Computational studies (e.g., NBO analysis) quantify charge distribution effects .
Q. What are the best practices for mitigating degradation or impurities during storage?
- Answer: Store under inert gas (N2/Ar) at −20°C to prevent hydrolysis of the nitrile group. Analytical HPLC (C18 column, acetonitrile/water gradient) monitors stability, with degradation products identified via LC-MS . recommends desiccants for hygroscopic derivatives .
Q. Methodological Guidance
Q. How to design experiments for studying photophysical properties (e.g., fluorescence)?
- Answer: Use UV-Vis spectroscopy (λmax ~300–400 nm for conjugated systems) and fluorescence lifetime measurements. Solvatochromic shifts in polar solvents (e.g., DMSO vs. hexane) reveal charge-transfer transitions. provides data on dihedral angles affecting π-conjugation in similar fused-ring systems .
Q. What protocols ensure reproducibility in multi-step syntheses of this compound?
- Answer:
- Step tracking: Use TLC or inline IR to monitor intermediate formation.
- Purification: Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for polar byproducts.
- Quality control: Compare spectral data with literature (e.g., ’s GC-MS m/z 364) .
Properties
IUPAC Name |
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-7-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5NO3/c14-6-7-4-8-2-1-3-9-11(8)10(5-7)13(16)17-12(9)15/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCQWZFTXNOGLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221340 | |
Record name | 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929519-94-8 | |
Record name | 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929519-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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